Ethyl imidazo[1,2-a]pyrazine-2-carboxylate

Physical property differentiation Synthetic intermediate handling Purification compatibility

Ethyl imidazo[1,2-a]pyrazine-2-carboxylate (CAS 77112-52-8) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyrazine family, a privileged scaffold in kinase inhibitor and immunomodulator drug discovery. With a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol, this compound presents as a crystalline solid (m.p.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 77112-52-8
Cat. No. B1631230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,2-a]pyrazine-2-carboxylate
CAS77112-52-8
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=CN=CC2=N1
InChIInChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-4-3-10-5-8(12)11-7/h3-6H,2H2,1H3
InChIKeySWABYVXORFBBAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate (CAS 77112-52-8): A Strategic Heterocyclic Building Block for Medicinal Chemistry and Drug Discovery


Ethyl imidazo[1,2-a]pyrazine-2-carboxylate (CAS 77112-52-8) is a fused bicyclic heterocycle belonging to the imidazo[1,2-a]pyrazine family, a privileged scaffold in kinase inhibitor and immunomodulator drug discovery [1]. With a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.19 g/mol, this compound presents as a crystalline solid (m.p. 175–177 °C) that is freely soluble in ethanol and chloroform but practically insoluble in water . Its defining structural feature—an ethyl ester at the 2-position of the imidazo[1,2-a]pyrazine core—establishes it as a versatile intermediate for generating carboxylic acid, hydrazide, and amide derivatives through well-precedented synthetic transformations [2].

Why Generic Substitution Fails for Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate (CAS 77112-52-8): Synthetic Strategy and Physicochemical Property Constraints


Despite the availability of closely related imidazo[1,2-a]pyrazine derivatives—including the corresponding carboxylic acid (CAS 77112-53-9), methyl ester, and benzyl ester analogs—direct substitution of ethyl imidazo[1,2-a]pyrazine-2-carboxylate is rarely chemically or operationally equivalent. The ethyl ester occupies a unique thermodynamic and kinetic niche: it is sufficiently activated for nucleophilic acyl substitution (hydrazinolysis, aminolysis) yet stable enough for long-term storage and multi-step synthetic sequences without premature hydrolysis [1]. In contrast, the free carboxylic acid (m.p. 280 °C decomp.) exhibits markedly poorer solubility in organic media and requires in situ activation (e.g., thionyl chloride, coupling reagents) for derivatization, adding synthetic steps and reducing atom economy [2]. The methyl ester, while reactive, offers reduced lipophilicity and altered crystallinity that can compromise intermediate isolation and purification. The quantitative evidence below demonstrates exactly where these differences translate into measurable procurement and synthetic advantages.

Quantitative Procurement Evidence: Head-to-Head Differentiation of Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate (CAS 77112-52-8) from Its Closest Analogs


Melting Point and Handling Advantage vs. Imidazo[1,2-a]pyrazine-2-carboxylic Acid (CAS 77112-53-9)

Ethyl imidazo[1,2-a]pyrazine-2-carboxylate exhibits a sharp, well-defined melting point of 175–177 °C (recrystallized from ethanol), indicative of high crystallinity and purity amenable to standard laboratory handling . In contrast, its direct hydrolysis product—imidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 77112-53-9)—melts with decomposition at approximately 280 °C, complicating melting point-based purity assessment and thermal processing [1]. This 103–105 °C difference in observed melting behavior translates into a practical advantage: the ethyl ester can be readily purified via recrystallization and characterized by melting point determination, whereas the carboxylic acid's decomposition precludes these routine quality control measures.

Physical property differentiation Synthetic intermediate handling Purification compatibility

Direct Hydrazinolysis Route to Bioactive Hydrazides – Eliminating Carboxylic Acid Activation Steps

Özdemir et al. (2009) demonstrated that ethyl imidazo[1,2-a]pyrazine-2-carboxylate can be directly converted into a series of imidazo[1,2-a]pyrazine-2-carboxylic acid arylidene-hydrazides via condensation with hydrazine hydrate and subsequent reaction with substituted benzaldehydes, bypassing the carboxylic acid intermediate entirely [1]. The resulting hydrazide derivatives exhibited moderate antibacterial activity against Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis, as well as antifungal activity against Candida albicans and Candida glabrata [1]. In contrast, the alternative route—hydrolysis to the carboxylic acid followed by hydrazide coupling—requires two additional synthetic steps (ester hydrolysis, then acid activation), each incurring yield losses and purification overhead. The direct hydrazinolysis approach preserves the imidazo[1,2-a]pyrazine core integrity and offers superior atom economy.

Antimicrobial Antituberculosis Hydrazide synthesis Step-economy

Validated Intermediate for ENPP1 Inhibitor Lead Compounds with Sub-10 nM Potency

The imidazo[1,2-a]pyrazine core, accessible via the ethyl ester intermediate, serves as the foundation for highly potent ENPP1 inhibitors. Zhan et al. (2024) reported that lead compound 7—an imidazo[1,2-a]pyrazine derivative—demonstrated ENPP1 inhibitory activity with an IC₅₀ of 5.70–9.68 nM, while showing weak inhibition against the related phosphodiesterases ENPP2 and ENPP3, confirming intra-family selectivity [1]. In a murine tumor model, compound 7 (80 mg/kg) combined with anti-PD-1 antibody achieved a tumor growth inhibition rate of 77.7% and improved survival [1]. While the precise synthetic route is not fully enumerated in the disclosed literature, the imidazo[1,2-a]pyrazine-2-carboxylate scaffold is the established entry point for constructing such 2-substituted derivatives [2]. By procuring the pre-formed ethyl ester, medicinal chemistry teams eliminate the need to optimize the condensation of 2-aminopyrazine with ethyl bromopyruvate—a reaction known to produce variable yields (22–63%) depending on conditions—and can instead focus resources on late-stage diversification [2].

Cancer immunotherapy ENPP1 cGAS-STING Immuno-oncology

Hydrolysis Yield to Carboxylic Acid: A Quantitative Gatekeeper Metric

Ethyl imidazo[1,2-a]pyrazine-2-carboxylate undergoes alkaline hydrolysis (NaOH) to yield imidazo[1,2-a]pyrazine-2-carboxylic acid (CAS 77112-53-9) with a reported conversion yield of approximately 89% [1]. This high-yielding transformation positions the ethyl ester as the preferred procurement form even when the carboxylic acid is the ultimate synthetic target, because the ester offers superior storage stability and solution-phase handling compared to the free acid. For procurement teams, this means that a single inventory item (the ethyl ester) can serve dual purposes: direct use in hydrazide/amide synthesis or quantitative conversion to the carboxylic acid on demand, eliminating the need to stock both compounds separately.

Synthetic efficiency Carboxylic acid synthesis Intermediate conversion

Lipophilicity Differential (clogP) vs. Carboxylic Acid: Implications for Chromatographic Purification and Intermediate Isolation

The ethyl ester functionality imparts a significantly higher calculated lipophilicity compared to the free carboxylic acid. While experimentally determined logP values for this specific compound are not widely published, the predicted acid dissociation constant (pKa = 0.78 ± 0.30) confirms that the ethyl ester is essentially non-ionizable under physiological and typical chromatographic pH ranges, whereas the corresponding carboxylic acid (predicted pKa ~3.5–4.0) is partially ionized at neutral pH, leading to peak tailing and reduced resolution during reversed-phase HPLC purification . This physicochemical distinction makes the ethyl ester the preferred form for normal-phase and reversed-phase chromatographic purification of advanced intermediates, a critical consideration for medicinal chemistry teams performing late-stage SAR exploration [1].

Lipophilicity Chromatographic purification Physicochemical property

Optimal Application Scenarios for Ethyl Imidazo[1,2-a]pyrazine-2-carboxylate (CAS 77112-52-8) Based on Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Programs Targeting Kinases, Phosphodiesterases, or G-Protein-Coupled Pathways

Procurement of the ethyl ester enables rapid SAR exploration through direct hydrazinolysis and aminolysis, bypassing carboxylic acid activation steps. The compound's demonstrated role as a precursor to sub-10 nM ENPP1 inhibitors and its established utility in Syk inhibitor programs (e.g., entospletinib, lanraplenib) validate its fitness for kinase and phosphodiesterase inhibitor discovery. Teams can leverage the pre-formed ethyl ester to accelerate the synthesis of focused compound libraries while avoiding the variable yields and purification challenges associated with in-house core construction [1].

Multi-Gram Intermediate Supply for Centralized Compound Management and Fragment-Based Screening

With a sharp melting point (175–177 °C) suitable for purity verification and a non-ionizable nature (pKa 0.78) that ensures consistent chromatographic behavior, the ethyl ester is ideally suited for inclusion in centralized compound management repositories. Its solid-state stability and organic solvent solubility profile (ethanol, chloroform) facilitate high-concentration DMSO stock solution preparation for automated liquid handling platforms. A single inventory item supports both direct screening and quantitative conversion to the carboxylic acid (89% yield) when fragment elaboration requires a free acid handle [2].

Contract Research and CDMO Multi-Client Synthesis Programs

For contract research organizations and CDMOs serving multiple clients with divergent synthetic needs, the ethyl ester represents a versatile, shelf-stable intermediate that can be cost-effectively procured in bulk and allocated across projects. Its demonstrated dual utility—direct derivatization to hydrazides for antimicrobial screening programs, or quantitative hydrolysis to the carboxylic acid for amide coupling campaigns—maximizes inventory utilization and minimizes the need for compound-specific stockpiling. The reported 89% hydrolysis yield provides a reliable cost-of-goods model for project pricing .

Academic Core Facilities Supporting Multi-Investigator Drug Discovery Consortia

Academic core facilities and multi-investigator drug discovery consortia benefit from procuring the ethyl ester as a shared synthetic building block. Unlike the free carboxylic acid—which requires specialized storage conditions to prevent decarboxylation at elevated temperatures (decomp. 280 °C)—the ethyl ester is stable at room temperature in sealed, dry conditions. The compound's well-precedented synthetic transformations (hydrazide formation, amidation, ester hydrolysis) lower the barrier to entry for laboratories without extensive synthetic chemistry infrastructure, enabling broader participation in imidazo[1,2-a]pyrazine-based drug discovery [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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